Fmoc-2,3-dehydroval-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17H,11H2,1-2H3,(H,21,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVIIHAWJFLOAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Fmoc 2,3 Dehydrovaline and Its Analogues
Stereoselective Synthesis of Fmoc-2,3-dehydrovaline Precursors
The creation of the dehydrovaline core with a specific three-dimensional arrangement is a critical step. This is often achieved through asymmetric synthesis, which yields a high proportion of the desired stereoisomer.
Asymmetric Approaches to Dehydrovaline Core Structures
Asymmetric synthesis of dehydrovaline core structures often involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. One common strategy is the Horner-Wadsworth-Emmons (HWE) reaction, which can be used to form the carbon-carbon double bond of the dehydroamino acid. rsc.org For instance, the reaction of an N-protected α-phosphonoglycinate with a ketone or aldehyde can yield an α,β-dehydroamino acid. rsc.org The use of chiral phosphonates or chiral bases can induce stereoselectivity in this reaction.
Another approach involves the asymmetric hydrogenation of a suitable precursor. While this is more commonly used for the synthesis of saturated amino acids, it can be adapted for dehydroamino acids. tubitak.gov.trrsc.org Additionally, methods like the asymmetric allylic alkylation have been explored for constructing chiral centers in complex molecules containing amino acid moieties. researchgate.net The development of efficient and stereoselective methods for the synthesis of β,γ-dehydrovaline has also been a subject of study. researchgate.net
The following table summarizes some asymmetric approaches to dehydroamino acid cores:
| Method | Description | Key Features |
| Horner-Wadsworth-Emmons Reaction | Condensation of a phosphonate (B1237965) with a carbonyl compound to form a C=C double bond. | Can be rendered asymmetric by using chiral phosphonates or bases. rsc.org |
| Asymmetric Hydrogenation | Reduction of a prochiral precursor using a chiral catalyst. | Highly efficient for creating chiral centers. tubitak.gov.trrsc.org |
| Asymmetric Allylic Alkylation | Substitution of an allylic substrate with a nucleophile using a chiral catalyst. | Useful for constructing complex chiral structures. researchgate.net |
Enantioselective Routes to Related Dehydroamino Acids
The synthesis of various dehydroamino acids with high enantiomeric purity is crucial for their application in peptide synthesis. Several enantioselective methods have been developed for this purpose. For example, copper-catalyzed asymmetric conjugate hydroboration of β-substituted α-dehydroamino acid derivatives has been established to produce enantioenriched β-boronate-α-amino acid derivatives with excellent yields and enantioselectivities. acs.org These intermediates can then be converted to valuable β-hydroxy-α-amino acids. acs.org
Another strategy is the asymmetric conjugate addition of organozinc reagents to α,β-unsaturated imines derived from α-amino acids, which affords chiral α-dehydroamino acid derivatives. thieme-connect.com The use of chiral ligands, such as TADDOL-derived phosphoramidites, in combination with copper salts, can lead to high enantioselectivity. thieme-connect.com Furthermore, the asymmetric synthesis of β-hydroxy-α-amino acid analogs can be achieved through the nucleophilic Michael addition of deprotonated propargyl alcohols to Ni(II) Schiff base complexes of dehydroamino acids. bohrium.com
The following table provides an overview of selected enantioselective routes:
| Method | Reagents/Catalysts | Product Type | Enantioselectivity |
| Asymmetric Conjugate Hydroboration | Cu catalyst, B₂Pin₂, MeOH | β-boronate-α-amino acids | 92-98% ee acs.org |
| Asymmetric Conjugate Addition | Diethylzinc, Cu(MeCN)₄PF₆, TADDOL-derived phosphoramidite | γ-functionalized α-dehydroamino acids | High ee thieme-connect.com |
| Nucleophilic Michael Addition | Ni(II) Schiff base complexes, deprotonated propargyl alcohols | O-substituted serine and threonine analogs | 81-98% ee bohrium.com |
Functional Group Protection and Derivatization Strategies
Protecting functional groups is a fundamental aspect of peptide synthesis to prevent unwanted side reactions. The Fmoc (9-fluorenylmethoxycarbonyl) group is a widely used protecting group for the amino function of amino acids.
Introduction of the Fmoc Protecting Group: Reaction Pathways and Yield Optimization
The Fmoc group is typically introduced by reacting the amino acid with Fmoc-Cl or Fmoc-OSu under basic conditions. total-synthesis.comwikipedia.org The use of Fmoc-OSu is often preferred due to its greater stability and the reduced formation of oligopeptide byproducts. total-synthesis.com The reaction is usually carried out in a solvent like dioxane/water or DMF with a base such as sodium bicarbonate or pyridine. total-synthesis.com
Optimizing the yield of this reaction involves controlling the stoichiometry of the reagents, reaction temperature, and time. The purity of the starting amino acid and the Fmoc reagent is also critical for achieving high yields and minimizing the formation of impurities.
Orthogonal Protecting Group Schemes for Side Chains and Carboxyl Functionalities
In peptide synthesis, it is often necessary to use multiple protecting groups that can be removed under different conditions. This is known as an orthogonal protecting group strategy. organic-chemistry.orgiris-biotech.de For Fmoc-based solid-phase peptide synthesis (SPPS), the side chains of amino acids and the C-terminal carboxyl group are typically protected with groups that are labile to acid, while the N-terminal Fmoc group is removed by a base (e.g., piperidine). iris-biotech.de
Common acid-labile protecting groups for side chains include tert-butyl (tBu) for aspartic acid, glutamic acid, serine, and threonine, and trityl (Trt) for cysteine. iris-biotech.deiris-biotech.de For the side chain of lysine (B10760008), protecting groups like Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) are used, which are removable with hydrazine. sigmaaldrich.com This allows for selective deprotection of the lysine side chain for modifications like branching or cyclization. sigmaaldrich.com
The following table lists some common orthogonal protecting groups used in Fmoc SPPS:
| Functional Group | Protecting Group | Deprotection Condition |
| α-Amino | Fmoc | 20% Piperidine (B6355638) in DMF wikipedia.org |
| Carboxyl (Side Chain) | tBu | TFA iris-biotech.de |
| Hydroxyl (Side Chain) | tBu | TFA iris-biotech.de |
| Amino (Lysine Side Chain) | Boc | TFA sigmaaldrich.com |
| Amino (Lysine Side Chain) | Dde/ivDde | 2% Hydrazine in DMF sigmaaldrich.com |
| Sulfhydryl (Cysteine Side Chain) | Trt | TFA iris-biotech.de |
| Guanidino (Arginine Side Chain) | Pbf | TFA nih.gov |
Mitigation of Side Reactions during Protection and Derivatization
Several side reactions can occur during the protection and derivatization of amino acids, leading to lower yields and impurities. One common side reaction is the formation of diketopiperazines, especially at the dipeptide stage. iris-biotech.depeptide.com This can be minimized by using dipeptide building blocks or by employing sterically hindered resins like 2-chlorotrityl chloride resin. peptide.com
Another significant side reaction is aspartimide formation, which can occur with aspartic acid residues under both basic and acidic conditions. iris-biotech.depeptide.com This can lead to racemization and the formation of β-peptides. peptide.com Using bulky side-chain protecting groups for aspartate or adding HOBt to the deprotection solution can reduce aspartimide formation. peptide.com
During the introduction of the Fmoc group, over-reaction can lead to the formation of di-Fmoc derivatives or oligopeptides. Careful control of reaction conditions and stoichiometry is essential to prevent these side reactions. Furthermore, the dibenzofulvene byproduct formed during Fmoc deprotection can react with nucleophilic side chains. total-synthesis.comwikipedia.org The use of scavengers like piperidine helps to trap this reactive intermediate. total-synthesis.comwikipedia.org
Advanced Synthetic Techniques for Dehydroamino Acid Incorporation
The incorporation of α,β-dehydroamino acids, such as 2,3-dehydrovaline (ΔVal), into peptide chains is a significant strategy for creating peptides with constrained conformations and unique biological activities. byu.edumdpi.com The N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis, and its use with dehydroamino acids like ΔVal requires specialized methodologies to prevent undesirable side reactions. chemimpex.com
Solution-phase synthesis provides a versatile approach for preparing Fmoc-2,3-dehydrovaline derivatives, allowing for straightforward purification and scalability. A prevalent strategy involves the β-elimination of a precursor molecule. For example, the synthesis can commence from N-Fmoc-3-hydroxyvaline, which undergoes a dehydration reaction to form the double bond. byu.edu
One effective method employs the Burgess reagent (methyl N-(triethylammoniumsulphonyl)carbamate) to facilitate the dehydration of N-Fmoc-β-hydroxy-α-amino acid esters. This reagent is favored for its mild reaction conditions and high selectivity, which helps to minimize the formation of byproducts. The process typically involves reacting the N-Fmoc-β-hydroxyvaline ester with the Burgess reagent in a solvent like tetrahydrofuran (B95107) (THF) at ambient temperature.
An alternative route involves the O-tosylation of the β-hydroxyl group of N-Fmoc-3-hydroxyvaline, followed by elimination induced by a non-nucleophilic base. The selection of the base is crucial to promote the desired E2 elimination pathway while avoiding racemization and other side reactions. Commonly used bases for this purpose include 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (B128534) (TEA) in an aprotic solvent.
Table 1: Comparison of Reagents for Solution-Phase Dehydration of N-Fmoc-3-hydroxyvaline Precursors
| Reagent | Reaction Conditions | Advantages | Potential Drawbacks |
| Burgess Reagent | THF, Room Temperature | Mild, high yields, stereoselective | Cost, moisture sensitivity |
| TsCl, Pyridine; then DBU | CH2Cl2, 0°C to RT | Readily available reagents | Potential for side reactions, multi-step |
| Martin's Sulfurane | CCl4, Reflux | Effective for hindered alcohols | Use of toxic solvent, harsh conditions |
Solid-phase synthesis (SPS) is the dominant technique for peptide synthesis; however, incorporating dehydroamino acids such as Fmoc-2,3-dehydrovaline presents distinct challenges. google.com The primary concern is the stability of the dehydroamino acid moiety throughout the repeated cycles of deprotection and coupling.
The choice of solid support is a critical factor for the successful synthesis of dehydropeptides. Polystyrene-based resins, such as Wang and 2-chlorotrityl chloride (2-CTC) resins, are frequently employed. biotage.com The 2-CTC resin is particularly beneficial due to its high acid lability, which permits the cleavage of the final peptide from the support under very mild acidic conditions, thereby minimizing potential side reactions involving the dehydroamino acid residue. nottingham.ac.uk
Direct loading of Fmoc-2,3-dehydrovaline onto the resin is often challenging. A more reliable strategy is to first synthesize a dipeptide containing the dehydroamino acid in solution and then attach this dipeptide to the resin. d-nb.info An alternative on-resin approach involves generating the dehydroamino acid from a precursor, such as a serine or threonine residue, through dehydration while it is attached to the solid support.
Table 2: Resin Characteristics for Dehydropeptide Synthesis
| Resin | Linkage Type | Cleavage Conditions | Advantages for Dehydropeptides |
| Wang Resin | Ester | 95% TFA | Standard, well-established biotage.com |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Ester | 1-5% TFA in DCM | Mild cleavage preserves the double bond biotage.comnottingham.ac.uk |
| Rink Amide Resin | Amide | 95% TFA | For C-terminal amide peptides uci.edu |
Coupling Fmoc-2,3-dehydrovaline to the growing peptide chain requires careful selection of reagents to ensure high efficiency and prevent side reactions. The electron-withdrawing nature of the α,β-double bond can decrease the nucleophilicity of the amino group, making the coupling step more difficult. mdpi.com
While carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are used, uronium and phosphonium-based reagents often yield better results. peptide.comtcichemicals.com Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are more reactive and can overcome the reduced nucleophilicity of the dehydroamino acid, leading to faster and more efficient couplings. chempep.com
To minimize side reactions, such as Michael addition to the double bond, coupling conditions must be optimized. This includes the use of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.
Table 3: Common Coupling Reagents for Fmoc-ΔVal Incorporation
| Reagent | Activating Mechanism | Advantages |
| DIC/HOBt | Carbodiimide/Active Ester | Cost-effective, widely used peptide.com |
| HATU/DIPEA | Uronium Salt | High coupling efficiency, fast kinetics chempep.com |
| PyBOP/DIPEA | Phosphonium Salt | Effective for sterically hindered couplings peptide.com |
The repeated removal of the Fmoc protecting group is a critical step in SPS. nih.gov Standard deprotection using 20% piperidine in N,N-dimethylformamide (DMF) can lead to the undesirable Michael addition of piperidine to the α,β-unsaturated system of the dehydrovaline residue. peptide.com This side reaction results in the formation of a piperidine adduct, which reduces the yield of the desired peptide.
Several strategies have been developed to address this issue. Reducing the piperidine concentration and the reaction time can be effective. Another approach is to add a scavenger, such as HOBt, to the deprotection solution, which is thought to suppress the Michael addition. peptide.com The use of a non-nucleophilic base like DBU, often in a mixture with a small amount of piperidine (e.g., 2% DBU/2% piperidine in DMF), has also been shown to be an effective alternative for Fmoc deprotection in the presence of sensitive dehydroamino acid residues. peptide.com
Table 4: Optimized Deprotection Conditions for Dehydropeptides
| Deprotection Reagent | Additive/Co-reagent | Conditions | Advantage |
| 20% Piperidine/DMF | HOBt (0.1 M) | 2 x 7 min | Suppresses Michael addition |
| 2% DBU / 2% Piperidine/DMF | None | 2 x 5 min | Reduced side reactions, non-nucleophilic base peptide.com |
| 10% Piperidine/DMF | None | 2 x 3 min | Reduced piperidine exposure |
Solid-Phase Synthesis (SPS) Approaches for Fmoc-2,3-dehydrovaline
Purification and Characterization of Synthetic Fmoc-2,3-dehydrovaline Compounds for Research Purity (excluding basic identification data)
After synthesis and cleavage from the solid support, crude peptides containing Fmoc-2,3-dehydrovaline must undergo rigorous purification to achieve the high purity required for research. europa.eu Reversed-phase high-performance liquid chromatography (RP-HPLC) is the primary method for this purification. The selection of the column, solvent system (typically a gradient of acetonitrile (B52724) in water with 0.1% TFA), and gradient profile are critical parameters that need to be optimized for each peptide. thermofisher.com
The hydrophobic Fmoc group and the unique properties of the dehydrovaline residue influence the peptide's retention on the column. Careful monitoring of the elution with UV detection at multiple wavelengths (e.g., 220 nm for the peptide backbone and 265 nm or 301 nm for the Fmoc group) is crucial for separating the target peptide from impurities.
High-resolution mass spectrometry (HRMS), such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), is essential for confirming the molecular weight of the purified peptide with high accuracy. The observed isotopic pattern should align with the theoretical pattern for the elemental composition of the target molecule.
For detailed structural elucidation, nuclear magnetic resonance (NMR) spectroscopy is invaluable. Two-dimensional NMR experiments, including COSY and HMBC, can confirm the peptide sequence and the presence and location of the dehydrovaline residue. The characteristic chemical shifts of the vinyl protons and the β-carbon of the dehydrovaline residue provide definitive proof of its successful incorporation.
Integration of Fmoc 2,3 Dehydrovaline in Peptide and Peptidomimetic Architectures
Design Principles for Peptides Incorporating Dehydrovaline Residues
The design of peptides containing dehydrovaline is guided by the distinct conformational and structural influences exerted by this non-canonical amino acid residue.
Conformational Constraints Imparted by the α,β-Unsaturated System
However, studies on model dipeptides containing dehydrovaline have shown that while the Cα=Cβ double bond does constrain the backbone, it does not necessarily induce a folded conformation. ias.ac.in In contrast to dehydrophenylalanine (ΔPhe) and dehydroleucine (B49857) (ΔLeu), which are known to stabilize β-turn structures, dehydrovaline-containing peptides have been observed to adopt a more extended conformation in solution. ias.ac.in This highlights the critical role of steric factors in determining the conformational preferences of dehydropeptides. ias.ac.in The bulky side chain of dehydrovaline likely influences its conformational behavior, favoring more extended structures. ias.ac.in
Influence on Peptide Secondary Structure and Stability
The introduction of dehydroamino acid residues can have a profound impact on the secondary structure and stability of peptides. The specific effects, however, are dependent on the nature of the dehydroamino acid and its position within the peptide sequence. nih.gov
For instance, a comparative study on the impact of different α,β-dehydroamino acids (ΔAAs) on an incipient 310-helical peptide revealed that the position of the ΔAA in the chain has a more significant impact on the peptide's structure than the size of the ΔAA side chain. nih.gov When a ΔAA, including the bulky dehydrovaline, was incorporated at the N-terminus, the peptide maintained its 310-helical shape. nih.gov Conversely, placing the ΔAA in the third position resulted in a preference for a β-sheet-like conformation. nih.gov
Furthermore, the incorporation of bulky dehydroamino acids like dehydrovaline can enhance the proteolytic stability of peptides. This increased resistance to enzymatic degradation is a valuable attribute for the development of peptide-based therapeutics. In one study, dehydrovaline, along with Z-dehydroaminobutyric acid, increased the resistance of peptides to proteolysis by Pronase when incorporated at the third position. nih.gov
| Dehydroamino Acid | Position in Peptide | Observed Conformation | Effect on Proteolytic Stability |
| Dehydrovaline (ΔVal) | N-terminus | Maintained 310-helix | Negligible impact |
| Dehydrovaline (ΔVal) | Position 3 | β-sheet-like | Increased resistance |
| Dehydroalanine (ΔAla) | N-terminus or Position 3 | - | Rapid degradation |
| Z-Dehydroaminobutyric acid (Z-ΔAbu) | Position 3 | β-sheet-like | Increased resistance |
This table summarizes the findings from a comparative study on the impact of different dehydroamino acids on a model peptide's structure and stability. nih.gov
Applications in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-2,3-dehydroval-OH is a key building block for the synthesis of dehydrovaline-containing peptides using solid-phase methodologies.
Fmoc-SPPS Strategies for Dehydrovaline-Containing Peptides
Fmoc-based solid-phase peptide synthesis (Fmoc-SPPS) is the preferred method for synthesizing peptides due to its milder reaction conditions compared to the traditional Boc/Benzyl approach. altabioscience.com The Fmoc protecting group is base-labile, typically removed by a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF), while the side-chain protecting groups and the linkage to the solid support are acid-labile. altabioscience.compeptide.com
The general cycle for incorporating this compound into a growing peptide chain on a solid support involves:
Deprotection: Removal of the Fmoc group from the N-terminus of the resin-bound peptide.
Activation and Coupling: Activation of the carboxylic acid of this compound using a suitable coupling reagent and subsequent reaction with the free amino group on the resin.
Washing: Removal of excess reagents and byproducts.
This cycle is repeated to elongate the peptide chain. The synthesis of peptides containing α,β-dehydroamino acids can be streamlined by generating the double bond via elimination of a suitable precursor after its incorporation into the peptide chain. nih.gov However, the direct coupling of Fmoc-dehydroamino acid derivatives is also a common strategy.
Segment Condensation and Ligation Techniques
For the synthesis of larger peptides and proteins, a convergent strategy involving the condensation of protected peptide segments can be employed. nih.gov This approach involves the synthesis of smaller peptide fragments, which are then joined together in solution or on a solid support. The use of dehydrovaline-containing peptides in segment condensation requires careful selection of coupling strategies to ensure high yields and minimize side reactions.
One approach for the formation of peptide bonds involving dehydroamino acids is the use of copper-mediated C-N cross-coupling between an acyl amide and a peptidic vinyl iodide. nih.gov This method has been applied to the synthesis of peptide fragments containing dehydrovaline and dehydroisoleucine. nih.gov
Addressing Challenges in Dehydrovaline Integration (e.g., epimerization control)
The integration of amino acids into a peptide chain can sometimes be accompanied by epimerization, which is the change in the configuration of one of two stereogenic centers in a molecule. nih.gov This is a significant concern in peptide synthesis as it can lead to diastereomeric impurities that are difficult to separate and can alter the biological activity of the final peptide. nih.gov Epimerization can occur via direct abstraction of the α-proton by a base. nih.gov
During the synthesis of peptides containing bulky dehydroamino acids like dehydrovaline, other challenges can arise. For instance, the generation of dehydrovaline via dehydration of β-hydroxyvaline or elimination from sulfonium (B1226848) ions derived from penicillamine (B1679230) derivatives can be complicated by the competitive formation of an oxazoline (B21484) byproduct. nih.gov
The use of urethane-based protecting groups like Fmoc is known to suppress racemization during the activation and coupling steps of peptide synthesis. nih.gov Careful control of reaction conditions, such as the choice of base and coupling reagents, is crucial to minimize the risk of epimerization and other side reactions during the incorporation of this compound.
| Challenge | Description | Potential Mitigation Strategies |
| Epimerization | Loss of stereochemical integrity at the α-carbon during synthesis. nih.gov | Use of urethane (B1682113) protecting groups (e.g., Fmoc), careful selection of coupling reagents and bases, optimization of reaction times and temperatures. nih.gov |
| Oxazoline Formation | A competitive side reaction that can occur during the in-situ generation of dehydrovaline from precursors like β-hydroxyvaline. nih.gov | Optimization of the dehydration or elimination reaction conditions. |
| Steric Hindrance | The bulky nature of the dehydrovaline side chain can lead to slower and less efficient coupling reactions. | Use of more potent coupling reagents, extended coupling times, or double coupling protocols. |
This table outlines some of the key challenges associated with the integration of dehydrovaline into peptides and potential strategies to address them.
Rational Design of Peptidomimetics Featuring Fmoc-2,3-dehydrovaline
The incorporation of Fmoc-2,3-dehydrovaline (Fmoc-ΔVal-OH) into peptide synthesis provides a strategic tool for the rational design of peptidomimetics with tailored structures and functions. The unique α,β-unsaturated nature of the dehydrovaline residue introduces conformational constraints and a reactive site for further modification, enabling the creation of complex peptide architectures.
Development of Cyclic Peptides and Peptide Macrocycles
The synthesis of cyclic peptides and peptide macrocycles is a widely used strategy to enhance the biological activity, stability, and membrane permeability of peptides. mdpi.com The rigid structure of the 2,3-dehydrovaline residue can pre-organize the linear peptide backbone, facilitating the cyclization process and reducing the entropic penalty associated with macrocyclization. nih.gov This conformational restriction helps to stabilize specific secondary structures, such as β-turns, which are often crucial for receptor binding.
The general approach for synthesizing these cyclic structures involves standard Fmoc-based solid-phase peptide synthesis (SPPS) to assemble the linear precursor containing the Fmoc-ΔVal-OH unit. nih.gov After the linear sequence is complete, on-resin or in-solution cyclization is performed. Common cyclization strategies include the formation of an amide bond (lactamization) between the N-terminal amine and the C-terminal carboxylic acid. nih.gov The presence of dehydrovaline is generally compatible with these standard cyclization chemistries.
Key Contributions of Dehydrovaline to Cyclic Peptides:
Conformational Rigidity: The sp²-hybridized carbons of the double bond restrict the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, leading to a more defined and stable three-dimensional structure. nih.gov
Enhanced Stability: Cyclization itself protects against degradation by exopeptidases, and the unnatural dehydrovaline residue can increase resistance to endopeptidases. mdpi.com
Structural Diversity: The dehydrovaline moiety can serve as a handle for post-cyclization modifications, further diversifying the chemical space of the macrocycle.
Synthesis of Branched and Multi-Domain Peptides
Branched peptides, such as multiple antigenic peptides (MAPs) or peptide dendrimers, offer multivalent interactions with biological targets, often leading to increased efficacy. merel.si The synthesis of these complex structures can be achieved using Fmoc-SPPS by employing a branching core, most commonly Fmoc-Lys(Fmoc)-OH. This building block allows for the orthogonal growth of two separate peptide chains from the α- and ε-amino groups of the lysine (B10760008) residue.
Incorporating Fmoc-2,3-dehydrovaline into these branched architectures presents unique challenges and opportunities. The synthesis follows a stepwise elongation of peptide chains on the branched scaffold. technoprocur.cz However, the steric bulk of the growing peptide chains in close proximity can lead to incomplete coupling reactions. merel.si Microwave-assisted SPPS has proven effective in overcoming these steric challenges, allowing for more efficient and rapid synthesis of complex branched peptides. merel.si
| Component | Description | Relevance to Dehydrovaline Integration | Reference |
|---|---|---|---|
| Branching Unit | Fmoc-Lys(Fmoc)-OH is used to create a symmetrical branch point. The two Fmoc groups are removed simultaneously, allowing for the growth of two identical peptide chains. | Fmoc-ΔVal-OH can be incorporated into the peptide chains extending from the lysine core. | merel.si |
| Synthesis Method | Solid-Phase Peptide Synthesis (SPPS) on a suitable resin (e.g., Rink Amide resin). | Standard Fmoc-SPPS protocols are used for coupling Fmoc-ΔVal-OH and other amino acids. | technoprocur.cz |
| Synthesis Enhancement | Microwave energy can be applied to improve coupling efficiency, especially for sterically hindered sequences that may arise from branching and the presence of bulky residues like dehydrovaline. | Helps to ensure complete incorporation of Fmoc-ΔVal-OH, particularly when it is located near the branch point or other bulky residues. | merel.si |
Role in the Synthesis of Unnatural Amino Acid-Modified Peptides
Fmoc-2,3-dehydrovaline is not only an unnatural amino acid itself but also serves as a versatile precursor for the in-peptide synthesis of other, more complex unnatural amino acids. sigmaaldrich.com The electrophilic double bond of the dehydrovaline residue is a key reactive handle that allows for post-synthetic modification of the peptide chain, converting the dehydrovaline into a different unnatural residue. rsc.org
This approach circumvents the often-difficult synthesis of complex, custom Fmoc-protected amino acid building blocks. Instead, a relatively simple building block (Fmoc-ΔVal-OH) is incorporated into the peptide, and the desired functionality is introduced later through a chemoselective reaction. For instance, the dehydrovaline residue can react with nucleophiles like thiols to generate β-functionalized amino acids directly within the peptide sequence. This strategy expands the chemical diversity of peptides and allows for the creation of novel structures with potentially enhanced biological properties. researchgate.net The incorporation of D-amino acids and other unnatural residues through such modifications can significantly improve the proteolytic stability of the resulting peptides. nih.gov
Post-Synthetic Modification and Bioconjugation of Dehydrovaline-Containing Peptides
The α,β-unsaturated system of the dehydrovaline residue is an ideal substrate for a variety of post-synthetic modifications due to its electrophilic nature. nih.gov This reactivity allows for the precise, site-specific functionalization of peptides and enables various bioconjugation strategies.
Chemoselective Functionalization of the Dehydrovaline Moiety
The double bond in dehydrovaline acts as a Michael acceptor, readily reacting with a range of soft nucleophiles under mild conditions. This chemoselectivity is crucial, as the reaction can proceed without affecting other functional groups present in the peptide, such as the side chains of natural amino acids. nih.govscilit.com This allows for the late-stage functionalization of complex peptides, which is a powerful tool for developing structure-activity relationships. researchgate.net
A variety of chemical transformations can be applied to the dehydrovaline moiety:
Michael Addition: This is the most common reaction, where nucleophiles such as thiols, amines, and selenols add across the double bond to form C-S, C-N, and C-Se bonds, respectively. This is a highly efficient way to introduce new side chains and functionalities. nih.gov
Cycloaddition Reactions: The dehydrovaline double bond can participate in cycloaddition reactions, such as the photoinitiated 1,3-dipolar cycloaddition with tetrazoles, to form fluorescent pyrazoline-modified peptides. researchgate.net
Photocatalytic Reactions: Visible-light photocatalysis has emerged as a powerful method for the functionalization of dehydroamino acids. This includes reactions like hydroarylation, which allows for the formation of C-C bonds and the introduction of aromatic moieties.
| Reaction Type | Reagent/Conditions | Resulting Structure | Reference |
|---|---|---|---|
| Thiol-Michael Addition | R-SH (e.g., Cysteine, glutathione) | β-Thioether amino acid | nih.gov |
| Aza-Michael Addition | R-NH₂ (e.g., Lysine, small molecule amines) | β-Amino amino acid (diaminopropionic acid derivative) | nih.gov |
| Photocatalytic Hydroarylation | Aryl diazonium salts or arylthianthrenium salts, photocatalyst, visible light | β-Aryl amino acid (e.g., Phenylalanine analog) | |
| 1,3-Dipolar Cycloaddition | 2,5-Diaryl tetrazoles, UV light | Pyrazoline-modified residue | researchgate.net |
Strategies for Bioconjugation in Research Contexts
Bioconjugation involves linking a peptide to another molecule, such as a fluorescent dye, a drug, a carbohydrate, or a larger protein, to create a new molecular entity with combined properties. The chemoselective reactivity of the dehydrovaline residue makes it an excellent handle for bioconjugation.
The mild conditions required for modifying the dehydrovaline moiety are often compatible with biological systems, allowing for the labeling of peptides in the presence of other complex biomolecules. researchgate.net A primary strategy for bioconjugation is the thiol-Michael addition reaction. A dehydrovaline-containing peptide can be selectively conjugated to a protein via the thiol group of a cysteine residue, or it can be labeled with a reporter molecule (like a fluorophore or biotin) that has been functionalized with a thiol group. nih.gov This approach has been widely used to label proteins, install post-translational modifications, and attach peptides to surfaces for diagnostic applications. nih.gov The development of photo-controllable reactions further expands the toolkit for bioconjugation, enabling applications in live-cell imaging and the creation of light-sensitive biomaterials. researchgate.net
Analytical Methodologies for Structural Elucidation and Purity Assessment in Research Excluding Basic Identification Data
Spectroscopic Characterization Techniques for Fmoc-2,3-dehydrovaline
Spectroscopic methods are fundamental in confirming the identity, structure, and purity of Fmoc-2,3-dehydrovaline. These techniques probe the molecular structure at an atomic and functional group level, providing a comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the high-resolution structural determination of organic molecules like Fmoc-2,3-dehydrovaline in solution. mit.edu It provides detailed information at the atomic level, which is critical for confirming the covalent structure and assigning stereochemistry. mit.eduipb.pt
For Fmoc-2,3-dehydrovaline, ¹H and ¹³C NMR spectra are used to verify the presence of all expected chemical groups. The unsaturated nature of the dehydrovaline residue and the aromatic Fmoc group result in a distinctive spectral fingerprint. While specific spectral data for this exact compound is sparsely published, expected chemical shifts can be predicted based on general principles and data from analogous structures like Fmoc-dehydroamino acids. oregonstate.edulibretexts.orgnih.gov For instance, the vinyl proton of a dehydroamino acid typically appears as a characteristic signal in the ¹H NMR spectrum. nottingham.ac.uk
Table 1: Expected ¹H NMR Chemical Shift Ranges for Fmoc-2,3-dehydroval-OH This table is representative and based on general chemical shift principles and data from analogous compounds.
| Proton Type | Functional Group | Expected Chemical Shift (δ, ppm) |
| Aromatic Protons | Fmoc Group | 7.20 - 7.80 |
| Vinyl Proton | C=CH | 6.50 - 7.00 |
| Methine Proton | Fmoc-CH | 4.10 - 4.40 |
| Methylene Protons | Fmoc-CH₂ | 4.20 - 4.50 |
| Methyl Protons | (CH₃)₂C= | 1.80 - 2.30 |
| Amide Proton | N-H | Variable, often broad |
| Carboxyl Proton | COOH | > 10.0, often not observed |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Impurity Profiling
Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight of this compound and to identify and quantify impurities. creative-proteomics.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within 5 ppm, which can confirm the elemental composition (C₂₀H₁₉NO₄) and molecular weight (337.38 g/mol ) of the target compound. researchgate.netscbt.com
Electrospray ionization (ESI) is a common soft ionization technique used for this type of analysis, as it minimizes fragmentation of the parent molecule, allowing for clear observation of the molecular ion, typically as [M-H]⁻ in negative ion mode or [M+H]⁺ or [M+Na]⁺ in positive ion mode. nih.gov
Tandem mass spectrometry (MS/MS) is employed for structural confirmation and impurity profiling. researchgate.net In this technique, the molecular ion of interest is isolated and subjected to collision-induced dissociation (CID), which breaks the molecule into predictable fragment ions. nih.gov The fragmentation pattern provides structural information that can confirm the identity of the compound and help characterize impurities. Common fragmentation pathways for Fmoc-amino acids include cleavage of the Fmoc group and losses from the amino acid side chain. nih.govresearchgate.net This allows for the identification of process-related impurities, such as byproducts from the synthesis or residual starting materials. kcl.ac.uk
Table 2: Predicted Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₀H₁₉NO₄ |
| Exact Mass | 337.1263 |
| Molecular Weight | 337.38 |
| Common Adducts (ESI+) | [M+H]⁺ (m/z 338.13), [M+Na]⁺ (m/z 360.11) |
| Common Adducts (ESI-) | [M-H]⁻ (m/z 336.12) |
| Potential Fragment Ions | Ions corresponding to the loss of the Fmoc group, CO₂, and fragments of the valine side chain. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the key functional groups present in the molecule and to quantify the compound, respectively.
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The resulting spectrum provides a fingerprint that is characteristic of the compound's functional groups. For this compound, IR analysis can confirm the presence of the N-H bond of the carbamate (B1207046), the C=O stretching of the carboxylic acid and carbamate, the C=C bond of the dehydrovaline residue, and the aromatic C-H and C=C bonds of the fluorenyl group. researchgate.net It is also a valuable tool for studying intermolecular interactions, such as hydrogen bonding, which can be observed through shifts in the N-H and O-H stretching frequencies. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light by the molecule, corresponding to electronic transitions. oregonstate.edu The primary chromophore in this compound is the fluorenyl group of the Fmoc protector. This group exhibits strong UV absorbance with characteristic maxima, often observed around 289 nm and 301 nm. mostwiedzy.pl This property is widely exploited for the quantitative determination of Fmoc-protected compounds during chromatographic analysis and for monitoring the deprotection step in solid-phase peptide synthesis. mostwiedzy.pltec5usa.com
Table 3: Characteristic IR and UV-Vis Absorption Data for this compound
| Technique | Functional Group | Characteristic Absorption |
| IR | O-H stretch (Carboxylic Acid) | ~3300-2500 cm⁻¹ (broad) |
| N-H stretch (Carbamate) | ~3300 cm⁻¹ | |
| C=O stretch (Carboxylic Acid) | ~1710 cm⁻¹ | |
| C=O stretch (Carbamate) | ~1690 cm⁻¹ | |
| C=C stretch (Alkene) | ~1650 cm⁻¹ | |
| C=C stretch (Aromatic) | ~1600-1450 cm⁻¹ | |
| UV-Vis | Fluorenyl Moiety | λₘₐₓ ≈ 265 nm, 289 nm, 301 nm |
Chromatographic Methods for Purity Analysis and Separation of Isomers
Chromatographic techniques are essential for assessing the purity of Fmoc-2,3-dehydrovaline, separating it from impurities, and resolving potential isomers.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the chemical and enantiomeric purity of Fmoc-protected amino acids. sigmaaldrich.comgoogle.com Reversed-phase HPLC (RP-HPLC) is the standard method, typically employing a C18 stationary phase. google.com
The separation is based on the differential partitioning of the analyte and impurities between the nonpolar stationary phase and a polar mobile phase, which usually consists of a mixture of water and an organic solvent like acetonitrile (B52724), often with an acid modifier such as trifluoroacetic acid (TFA). google.com Detection is most commonly performed using a UV detector set to one of the absorbance maxima of the Fmoc group. cat-online.com This method is highly effective for separating this compound from impurities such as free amino acids, dipeptides, or byproducts formed during synthesis. sigmaaldrich.com The high resolution of HPLC allows for the quantification of purity levels, with specifications often requiring ≥99% purity. sigmaaldrich.com
For compounds with multiple chiral centers or geometric isomers (E/Z isomers of the double bond), specialized chiral stationary phases may be required to achieve separation. cat-online.com The development of a robust HPLC method is critical for ensuring the quality of the building block used in further synthetic applications.
Table 4: Typical RP-HPLC Parameters for Fmoc-Amino Acid Analysis
| Parameter | Typical Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV Absorbance at 265 nm or 301 nm |
| Injection Volume | 10 µL |
| Temperature | Ambient or controlled (e.g., 25 °C) |
Gas Chromatography (GC) Applications in Related Volatile Derivatives
Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. sigmaaldrich.com However, due to their low volatility and polar nature, amino acids and their Fmoc-protected derivatives like this compound are not directly amenable to GC analysis. creative-proteomics.comsigmaaldrich.com
Therefore, the application of GC requires a chemical derivatization step to convert the non-volatile analyte into a more volatile and thermally stable derivative. sigmaaldrich.com Common derivatization methods for amino acids include silylation (e.g., using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA) or esterification followed by acylation. creative-proteomics.comsigmaaldrich.com These reactions target the polar functional groups (carboxylic acid, amine), replacing active hydrogens with nonpolar groups. sigmaaldrich.com
Once derivatized, the compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. sigmaaldrich.comnih.gov This approach can be used to analyze for certain impurities, such as free amino acids, in the this compound sample. sigmaaldrich.com However, because it is an indirect method that requires an additional reaction step, HPLC is generally the preferred method for the routine purity analysis of the intact Fmoc-protected compound. sigmaaldrich.com
X-Ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a paramount analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This methodology provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which are crucial for understanding the conformational preferences and packing motifs of a compound.
For a molecule like this compound, a single-crystal X-ray diffraction analysis would be the definitive method to elucidate its precise solid-state conformation. The process would involve growing a high-quality single crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined and the full molecular structure can be modeled.
In the context of Fmoc-protected amino acids, X-ray crystallography has been instrumental in revealing key structural features. Studies on related Fmoc-amino acid derivatives have consistently shown the significant role of the bulky Fmoc group in influencing the crystal packing, often leading to well-defined intermolecular interactions such as hydrogen bonding and π–π stacking. For this compound, it would be anticipated that the N-H group of the carbamate and the carboxylic acid moiety would participate in hydrogen bonding networks. Furthermore, the fluorenyl group provides a large aromatic system prone to π–π stacking interactions, which would likely be a dominant feature in its crystal lattice.
While no specific crystallographic data for this compound is currently available in open-access databases, the general principles of X-ray crystallography and the known structural features of similar compounds provide a strong framework for understanding what a structural analysis would likely reveal. The precise details of its unit cell parameters, space group, and atomic coordinates remain a subject for future experimental investigation.
Advanced Applications and Mechanistic Studies in Biological and Biomedical Research Excluding Clinical Data
Dehydrovaline in Protein Engineering and Design
Protein engineering and design benefit significantly from the inclusion of non-canonical amino acids like dehydrovaline. chemimpex.comtargetmol.com The defining feature of this compound, a double bond between the α and β carbons of the valine side chain, introduces specific conformational constraints that are highly valuable in modifying protein structure and function. chemimpex.com
Modulating Protein Stability and Folding Pathways
The introduction of a dehydrovaline residue can markedly influence a protein's stability and the pathways it takes to fold into its functional three-dimensional shape. chemimpex.comtargetmol.com The planar nature of the double bond in dehydrovaline restricts the rotational freedom of the polypeptide backbone, a property that can be harnessed to promote the formation of specific secondary structures like turns and helices. This structural rigidity can lead to several advantageous properties:
Enhanced Thermal Stability: By pre-organizing segments of a peptide into a desired conformation, the entropic cost of folding is reduced, often resulting in a higher melting temperature.
Increased Proteolytic Resistance: The altered backbone conformation can make the peptide less recognizable to proteases, enzymes that degrade proteins, thus increasing its lifespan in a biological environment.
Improved Bioactivity: For many peptides, biological activity is linked to a specific conformation. The conformational control offered by dehydrovaline can lock a peptide into its most active shape, enhancing its function. chemimpex.com
Research has demonstrated that substituting standard amino acids with dehydrovaline can lead to more defined and stable protein architectures, which is particularly beneficial in the development of robust peptide-based tools and potential therapeutics. chemimpex.com
Table 1: Effects of Dehydrovaline Incorporation on Peptide Properties
| Property | Observation | Implication |
| Conformational Rigidity | The α,β-double bond restricts backbone rotation. | Favors specific secondary structures (e.g., β-turns, helices). |
| Thermal Stability | Increased melting temperatures are often observed. | The peptide is more resistant to heat-induced denaturation. |
| Proteolytic Stability | Reduced degradation by enzymes. | Longer half-life in biological systems. |
| Bioactivity | Enhanced binding to target molecules. | More potent biological effects. chemimpex.com |
Engineering Novel Protein Functions and Interactions
The unique chemical nature of dehydrovaline opens up avenues for engineering proteins with entirely new capabilities. chemimpex.comnih.gov The double bond is not just a structural element; it is also a reactive site that can participate in chemical reactions not possible with standard amino acids. This allows for:
Site-Specific Labeling: Fluorescent dyes, biotin (B1667282) tags, or other reporter molecules can be attached to the dehydrovaline residue, enabling researchers to track the protein's location and interactions within a cell.
Bioconjugation: The ability to attach proteins to other molecules or surfaces is crucial for applications like targeted drug delivery and the development of biosensors. chemimpex.com
Creation of New Binding Pockets: The altered shape and electronic properties of the dehydrovaline side chain can create new interaction surfaces on a protein, allowing it to bind to targets it would not normally recognize.
These capabilities are instrumental in modifying proteins to study their functions and interactions, providing insights that can lead to advancements in biotechnology and medicine. chemimpex.comnih.gov
Development of Peptide-Based Probes and Tools
The features that make dehydrovaline a valuable component in protein engineering also make it an excellent building block for creating sophisticated research tools.
Chemical Probes for Biological Systems
Peptides containing dehydrovaline can be designed as chemical probes to explore complex biological systems. nih.govnih.gov The double bond in dehydrovaline is an electrophilic center, making it susceptible to attack by nucleophiles. This reactivity can be exploited to:
Identify Enzyme Active Sites: A dehydrovaline-containing peptide can act as a "Michael acceptor," forming a covalent bond with a nucleophilic amino acid (like cysteine) in an enzyme's active site. This irreversibly inhibits the enzyme and allows researchers to identify the specific amino acid involved in catalysis.
Trap Reaction Intermediates: In some cases, the reaction with an enzyme can be controlled to trap a transient state of the catalytic cycle, providing a snapshot of the enzyme in action.
These probes are powerful tools for drug discovery and for understanding the fundamental mechanisms of enzyme function. nih.gov
Tools for Investigating Structure-Function Relationships
A central goal in biochemistry is to understand how a protein's three-dimensional structure dictates its function. chemimpex.com Dehydrovaline is a valuable tool in these investigations. By systematically replacing each amino acid in a peptide with dehydrovaline, a technique known as a "dehydro scan," researchers can probe the conformational requirements of each position.
If replacing a particular amino acid with dehydrovaline leads to a loss of function, it suggests that the flexibility at that position is crucial. Conversely, if the substitution enhances activity, it indicates that a more rigid, defined conformation is beneficial. This information provides a detailed map of the structure-function landscape of the peptide and can guide the design of improved versions. chemimpex.comnih.gov
Mechanistic Insights into Therapeutic Modalities (non-clinical)
While this article excludes clinical data, it is important to highlight the role of dehydrovaline in preclinical research that provides mechanistic insights into how new therapies might work. The enhanced stability and conformational definition of dehydrovaline-containing peptides make them excellent candidates for modulating the protein-protein interactions that are often dysregulated in disease.
For example, many diseases are driven by the inappropriate association of two or more proteins. Peptides can be designed to mimic one of the binding partners, thereby preventing the disease-causing interaction. The incorporation of dehydrovaline can make these peptide inhibitors more potent and stable. By studying how these modified peptides interact with their targets at a molecular level, researchers can gain a deeper understanding of the disease mechanism and rationally design more effective therapeutic strategies for the future. chemimpex.com
Design of Enzyme Inhibitors and Receptor Ligands
Fmoc-2,3-dehydroval-OH serves as a crucial building block in peptide synthesis for drug design, particularly in the creation of inhibitors for various diseases. chemimpex.com The presence of the α,β-unsaturation in the dehydrovaline (ΔVal) residue introduces conformational rigidity into the peptide backbone. This rigidity is a key factor in the design of highly specific structures intended to interact with biological targets like enzymes and receptors. researchgate.net
The conformational preferences of peptides containing branched β-carbon dehydro-residues, such as dehydrovaline, are distinct from those with other residues. researchgate.net This characteristic is exploited to create peptides with well-defined three-dimensional structures that can fit precisely into the active sites of enzymes or the binding pockets of receptors. While direct studies on this compound as a standalone inhibitor or ligand are not extensively documented, its incorporation into larger peptide sequences is a strategic approach to modulate the bioactivity and stability of these molecules. chemimpex.com The enhanced stability of peptides containing this residue is also a beneficial trait in the development of pharmaceutical candidates. chemimpex.com
The design of specific receptor ligands can be influenced by the presence of particular amino acid residues within the ligand-binding domain. nih.gov By extension, incorporating a structurally constrained residue like dehydrovaline into a peptide ligand can enhance its binding affinity and selectivity for a target receptor. The unique stereochemical and electronic properties of the dehydrovaline moiety can lead to more potent and specific interactions with the receptor's binding site.
Peptide-Based Strategies for Antimicrobial Research
The increasing prevalence of antimicrobial resistance has spurred the development of new anti-infective agents, with cationic antimicrobial peptides (AMPs) emerging as a promising alternative. nih.govnih.gov These peptides often act by disrupting the bacterial cell membrane. The effectiveness of AMPs is influenced by factors such as their net charge, hydrophobicity, and their ability to adopt an amphipathic secondary structure. mdpi.com
This compound is utilized in the synthesis of peptides for antimicrobial research. The dehydrovaline residue can contribute to the antimicrobial potency of a peptide. For instance, antrimycins, a group of peptide antibiotics, contain a dehydrovaline residue. oup.com The synthesis of antrimycins Av and Dv, which contain a dehydrovaline residue, highlights the importance of this unconventional amino acid in the structure of naturally occurring antibiotics. oup.com
The introduction of a dehydrovaline residue can modulate the hydrophobicity of a peptide, a critical parameter for its antimicrobial and hemolytic activity. mdpi.com While a certain level of hydrophobicity is necessary for antimicrobial action, excessive hydrophobicity can lead to toxicity against eukaryotic cells. Therefore, the strategic placement of residues like dehydrovaline allows for the fine-tuning of a peptide's properties to maximize its therapeutic index.
Furthermore, the N-terminal Fmoc group itself, being hydrophobic, has been shown to enhance the antimicrobial activity of some peptides. mdpi.com Studies on Fmoc-dipeptides have demonstrated their potential as antimicrobial agents, sometimes in combination with other compounds like porphyrins to create hydrogels with antibacterial properties. nih.govnih.gov
| Peptide/Compound | Key Feature | Observed Antimicrobial Activity/Finding | Citation |
|---|---|---|---|
| Antrimycins (e.g., Av and Dv) | Contain dehydrovaline residue | Naturally occurring peptide antibiotics. | oup.com |
| VS1 and its derivatives (e.g., VS2) | Designed antimicrobial peptides | Systematic Trp substitutions in a dehydro-containing peptide sequence enhanced antimicrobial potency against E. coli and S. aureus. | nih.gov |
| Fmoc-Plantaricin 149 derivative | Fmoc-protected peptide | The Fmoc group increased the antimicrobial activity against multidrug-resistant bacteria, with the mechanism likely involving membrane disruption. | mdpi.com |
| Fmoc-Phe-Phe dipeptide hydrogels | Encapsulated porphyrins | Showed antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. | nih.govnih.gov |
Emerging Research Frontiers and Future Perspectives
Novel Reactions and Transformations Involving the Dehydrovaline Moiety
The α,β-unsaturation within the dehydrovaline residue presents a reactive handle for a variety of chemical transformations that are not possible with its saturated counterpart. This reactivity is being exploited to create peptides with novel functionalities and for the synthesis of complex natural products.
Recent research has focused on copper-mediated cross-coupling reactions to form the enamide bond characteristic of dehydrovaline-containing peptides. beilstein-journals.orgnih.gov This approach has been instrumental in the synthesis of fragments of myxovalargin, an antibiotic bearing a dehydrovaline moiety. beilstein-journals.orgnih.gov The optimization of these coupling reactions, particularly concerning protecting group strategy and reaction conditions, has been a significant area of investigation. For instance, studies have shown that using ornithine as a precursor for arginine in the peptide sequence can lead to better yields in copper-mediated C–N cross-coupling reactions. beilstein-journals.orgnih.gov
Furthermore, the dehydrovaline moiety can undergo various addition reactions. While not extensively explored for dehydrovaline specifically, the double bond in dehydroamino acids is known to be susceptible to Michael additions, allowing for the introduction of a wide range of substituents at the β-position. This opens the door to post-synthetic modification of peptides, enabling the creation of diverse peptide libraries for screening purposes. Future work will likely focus on developing stereoselective addition reactions to control the chirality at the newly formed stereocenter.
Another area of interest is the potential for the dehydrovaline residue to participate in pericyclic reactions, such as Diels-Alder cycloadditions, although this remains a largely theoretical frontier. The successful implementation of such reactions would allow for the construction of highly complex, polycyclic peptide architectures.
Chemoenzymatic Synthesis of Complex Peptides Incorporating Fmoc-2,3-dehydrovaline
The synergy between chemical synthesis and enzymatic methods, known as chemoenzymatic synthesis, is a powerful strategy for the construction of complex peptides. While the direct enzymatic incorporation of Fmoc-2,3-dehydrovaline into a growing peptide chain is challenging due to the substrate specificity of most enzymes, chemoenzymatic approaches offer viable alternatives.
One promising strategy involves the chemical synthesis of a peptide segment containing Fmoc-2,3-dehydrovaline, which is then ligated to other peptide fragments using enzymes like sortase or butelase. This approach combines the flexibility of solid-phase peptide synthesis (SPPS) for incorporating unnatural amino acids with the high efficiency and specificity of enzymatic ligation. nih.gov
Researchers are also exploring the use of engineered enzymes with broader substrate tolerance that could potentially accept dehydroamino acids. Papain, for instance, has been used in the chemoenzymatic polymerization of peptides containing 2-aminoisobutyric acid, a similarly sterically hindered amino acid. researchgate.net Future research may lead to the discovery or engineering of enzymes capable of directly incorporating Fmoc-2,3-dehydrovaline or its derivatives into peptides.
The combination of SPPS and enzymatic glycosylation is another burgeoning area. nih.govd-nb.info A dehydrovaline-containing peptide could be synthesized chemically and subsequently glycosylated using specific glycosyltransferases. This would allow for the creation of novel glycopeptides with unique structural and biological properties.
Integration with Macrocyclization and Constrained Peptide Chemistry
The incorporation of dehydrovaline is a valuable tool for introducing conformational constraints into peptides, which can lead to enhanced biological activity, stability, and receptor selectivity. ias.ac.in The planar sp2 hybridization of the α- and β-carbons of the dehydrovaline residue restricts the backbone and side-chain conformations. nih.gov
This inherent rigidity makes dehydrovaline an attractive component for the design of macrocyclic peptides. nih.govuni-kiel.dersc.org The conformational pre-organization imparted by the dehydrovaline residue can facilitate the entropically disfavored process of macrocyclization. uni-kiel.de By reducing the flexibility of the linear peptide precursor, the reactive termini are brought into closer proximity, which can lead to higher cyclization yields.
Studies on model peptides have shown that while dehydrovaline constrains the peptide backbone, it does not necessarily induce a specific type of secondary structure like a β-turn on its own. ias.ac.in Its conformational influence is highly dependent on the surrounding amino acid sequence. ias.ac.in This context-dependent effect allows for fine-tuning of the peptide's three-dimensional structure.
Future research will likely focus on the systematic investigation of the influence of dehydrovaline on the conformational landscape of peptides and its application in the rational design of constrained cyclic peptides with specific pharmacological targets. The interplay between the dehydrovaline residue and other conformation-inducing elements, such as D-amino acids or N-methylated residues, will be a key area of exploration.
Advanced Materials and Nanotechnology Applications of Dehydrovaline-Containing Peptides
The self-assembly of peptides into well-defined nanostructures is a rapidly growing field with applications in drug delivery, tissue engineering, and biosensing. mdpi.com The incorporation of dehydrovaline into self-assembling peptide sequences offers a novel strategy for controlling the morphology and properties of the resulting nanomaterials.
The conformational constraints and potential for specific intermolecular interactions introduced by dehydrovaline can influence the self-assembly process, leading to the formation of unique nanostructures such as nanofibers, nanotubes, or hydrogels. mdpi.com For example, the planarity of the dehydrovaline residue could favor π-stacking interactions between peptide backbones, contributing to the stability of the assembled structures.
Dehydrovaline-containing peptides could also be used to functionalize the surface of nanomaterials like graphene oxide. mdpi.com The peptide could serve as a biocompatible coating and a platform for attaching other molecules, such as targeting ligands or drugs. The reactivity of the dehydrovaline double bond could also be exploited for covalent attachment to material surfaces.
The development of peptide-based hydrogels for biomedical applications is another promising area. mdpi.com The inclusion of dehydrovaline in the peptide sequence could modulate the mechanical properties and degradation kinetics of the hydrogel. Furthermore, the dehydrovaline residue could be used as a reactive site for cross-linking the peptide chains to form a stable hydrogel network.
| Application Area | Potential Role of Dehydrovaline |
| Self-Assembling Nanostructures | Directs assembly through conformational control and intermolecular interactions. |
| Surface Functionalization | Provides a reactive handle for covalent attachment to nanomaterials. |
| Peptide Hydrogels | Modulates mechanical properties and serves as a cross-linking site. |
Computational Design and In Silico Screening of Dehydrovaline-Modified Peptides
Computational methods are becoming increasingly indispensable in peptide science, enabling the rational design and in silico screening of novel peptide sequences with desired properties. nih.govrsc.orgnih.gov These approaches are particularly valuable for exploring the vast sequence and conformational space of peptides containing non-canonical amino acids like dehydrovaline.
Computational tools can also be employed to design peptides with specific three-dimensional structures. nih.govmdpi.com For example, algorithms can be used to design self-assembling peptides that form specific nanostructures, such as nanocages. mdpi.com The unique geometric constraints imposed by dehydrovaline can be incorporated into these design algorithms to create novel peptide-based materials.
Furthermore, in silico screening methods can be used to virtually screen large libraries of dehydrovaline-modified peptides for their potential to bind to a particular protein target. nih.gov This can significantly accelerate the discovery of new peptide-based drugs by prioritizing the most promising candidates for chemical synthesis and experimental testing. The development of accurate force fields and scoring functions for dehydroamino acids is crucial for the reliability of these computational predictions. byu.edu
| Computational Method | Application for Dehydrovaline Peptides |
| Molecular Dynamics (MD) Simulations | Investigate conformational preferences and dynamics. rsc.orgbyu.edu |
| De Novo Peptide Design | Design peptides with specific structures and for self-assembly. nih.govmdpi.com |
| In Silico Screening | Identify potential peptide binders to protein targets. nih.gov |
Q & A
Q. What are the key considerations for synthesizing Fmoc-2,3-dehydroval-OH in solid-phase peptide synthesis (SPPS)?
Methodological Answer: this compound is a non-natural amino acid derivative with a rigid α,β-dehydro backbone, which introduces conformational constraints in peptides. Key synthesis steps include:
- Coupling Conditions : Use DIC/HOBt or other carbodiimide-based activators for efficient coupling. Avoid prolonged exposure to bases to prevent dehydrovaline side reactions .
- Deprotection : Use 20% piperidine in DMF for Fmoc removal. Monitor by HPLC to ensure complete deprotection without cleavage of the dehydro bond .
- Solubility : Optimize solvent systems (e.g., DMF:DCM mixtures) to address limited solubility in polar solvents .
Q. How should this compound be stored to maintain stability during peptide synthesis?
Methodological Answer:
- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis and oxidation .
- Moisture Control : Use desiccants (e.g., silica gel) in storage chambers. Avoid exposure to humidity, which can degrade the Fmoc group .
- Incompatible Materials : Separate from strong oxidizers (e.g., peroxides) and acids to prevent decomposition .
Q. What analytical techniques are recommended for characterizing this compound purity?
Methodological Answer:
- HPLC : Use C18 columns with UV detection (λ = 265–280 nm) to assess purity ≥98%. Mobile phase: acetonitrile/water with 0.1% TFA .
- Mass Spectrometry (MS) : Confirm molecular weight (351.38 g/mol) via ESI-MS or MALDI-TOF .
- NMR : Verify structural integrity using H and C NMR in deuterated DMSO or CDCl3.
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s safety classification?
Methodological Answer:
- Regulatory Discrepancies : While classified as non-hazardous under CLP (EC 1272/2008), it carries a water hazard class 3 (highly hazardous to aquatic environments) . Mitigate risks by:
- Using fume hoods and closed systems during handling.
- Implementing waste neutralization protocols (e.g., activated carbon filtration) .
- Toxicological Gaps : No comprehensive safety assessment exists. Follow REACH guidelines and conduct in vitro toxicity assays (e.g., Ames test) before large-scale use .
Q. What strategies optimize peptide chain elongation when incorporating this compound?
Methodological Answer:
- Conformational Screening : Use circular dichroism (CD) or MD simulations to predict steric clashes caused by the dehydro bond .
- Coupling Additives : Add 1–5% DIPEA to enhance coupling efficiency in sterically hindered sequences .
- Backbone Protection : Pair with pseudoproline dipeptides to reduce aggregation during SPPS .
Q. How does this compound’s stability vary under different reaction conditions?
Methodological Answer:
- Thermal Stability : Decomposes above 80°C, releasing CO, CO2, and NOx. Avoid high-temperature reactions .
- pH Sensitivity : Stable in pH 4–9 . Acidic conditions (<pH 3) hydrolyze the Fmoc group; basic conditions (>pH 10) degrade the dehydro bond .
- Light Exposure : Store in amber vials to prevent photodegradation of the fluorenyl group .
Key Research Gaps and Recommendations
- Ecotoxicity : No data on bioaccumulation or soil mobility. Prioritize OECD 301/302 biodegradability testing .
- Reaction Compatibility : Limited data on compatibility with click chemistry (e.g., azide-alkyne cycloaddition). Explore in inert atmospheres .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
